molecular formula C7H5BrINO2 B3026864 1-Bromo-4-iodo-5-methyl-2-nitrobenzene CAS No. 1160573-63-6

1-Bromo-4-iodo-5-methyl-2-nitrobenzene

Cat. No. B3026864
CAS RN: 1160573-63-6
M. Wt: 341.93
InChI Key: OORCPJADBMDQNC-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-5-methyl-2-nitrobenzene is a solid compound . It has a molecular weight of 341.93 and its IUPAC name is 1-bromo-4-iodo-5-methyl-2-nitrobenzene . The compound is stored in a dark place, sealed in dry, at room temperature .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-iodo-5-methyl-2-nitrobenzene are not found in the searched resources, similar compounds like 1-Bromo-2-nitrobenzene undergo palladium-mediated Ullmann cross-coupling reactions .


Physical And Chemical Properties Analysis

1-Bromo-4-iodo-5-methyl-2-nitrobenzene is a solid compound . It is stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-4-iodo-5-methyl-2-nitrobenzene serves as a valuable substrate in palladium-catalyzed cross-coupling reactions. Specifically, it can undergo Stille cross coupling with various organotin compounds. For instance, when combined with furan-2-yltributyltin and a palladium catalyst, it forms new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Electrochemical Studies

Researchers have explored the electrochemical behavior of 1-Bromo-4-iodo-5-methyl-2-nitrobenzene. In particular, its reduction at zinc microelectrodes in ionic liquids has been investigated using cyclic voltammetry. Such studies provide insights into its redox properties and potential applications in electrochemistry .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

properties

IUPAC Name

1-bromo-4-iodo-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCPJADBMDQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282113
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iodo-5-methyl-2-nitrobenzene

CAS RN

1160573-63-6
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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